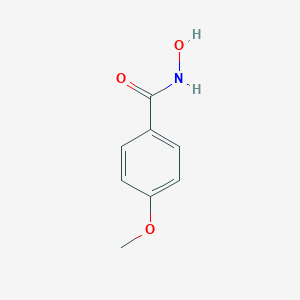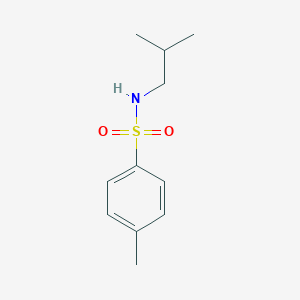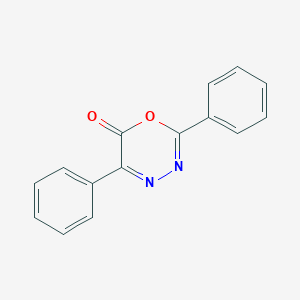
(S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid
Übersicht
Beschreibung
(S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid is a chiral compound with significant importance in organic chemistry and pharmaceutical research. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a chloroacetyl group attached to the nitrogen atom. This compound is known for its role as an intermediate in the synthesis of various biologically active molecules, including dipeptidyl peptidase IV inhibitors used in the treatment of type-II diabetes .
Vorbereitungsmethoden
The synthesis of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid typically involves the reaction of L-proline with chloroacetyl chloride. The process can be summarized in the following steps :
N-Acylation: L-proline reacts with chloroacetyl chloride in the presence of a solvent and an acid-binding agent to form an N-acylated intermediate.
Cyclization: The intermediate undergoes cyclization in an alkaline environment with sodium iodide to form a cyclic intermediate.
Aminolysis: The cyclic intermediate is subjected to aminolysis in the presence of a solvent and an aminolysis agent to yield the desired product.
Industrial production methods often focus on optimizing reaction conditions to achieve high chiral purity and yield. The use of readily available and inexpensive raw materials, along with simple post-treatment steps, makes this method suitable for large-scale production .
Analyse Chemischer Reaktionen
(S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include sodium iodide, phosphorus oxychloride, and various aminolysis agents . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicine: It is involved in the development of drugs targeting metabolic disorders and other diseases.
Industry: The compound is used in the production of fine chemicals and as a building block for more complex molecules
Wirkmechanismus
The mechanism of action of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes. For example, as a precursor to dipeptidyl peptidase IV inhibitors, it helps inhibit the enzyme’s activity, thereby prolonging the half-life of incretin hormones like glucagon-like peptide-1. This leads to enhanced insulin secretion and improved glucose tolerance in patients with type-II diabetes .
Vergleich Mit ähnlichen Verbindungen
(S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid can be compared with other similar compounds, such as:
(S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile: Another derivative used in the synthesis of dipeptidyl peptidase IV inhibitors.
1-(2-Chloroacetyl)-L-proline: A related compound with similar synthetic applications.
The uniqueness of this compound lies in its specific structure, which allows for versatile chemical modifications and its role as a key intermediate in pharmaceutical synthesis.
Eigenschaften
IUPAC Name |
(2S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClNO3/c8-4-6(10)9-3-1-2-5(9)7(11)12/h5H,1-4H2,(H,11,12)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXDUOIDIFSKLNB-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CCl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CCl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23500-10-9 | |
| Record name | 1-(2-Chloroacetyl)-L-proline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23500-10-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-chloroacetyl-L-proline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.527 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[3-(cyclohexylamino)propyl]guanidine](/img/structure/B79449.png)












